2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide
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Overview
Description
2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a thiophene ring, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving sulfur and a suitable diene.
Introduction of the dimethylsulfamoyl group: This step typically involves the reaction of the thiophene derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with the pyridine ring: The thiophene derivative is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{[5-(methylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
2-chloro-N-{[5-(ethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide: Similar structure but with an ethylsulfamoyl group.
Uniqueness
The presence of the dimethylsulfamoyl group in 2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-chloro-N-[[5-(dimethylsulfamoyl)thiophen-2-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S2/c1-17(2)22(19,20)12-4-3-10(21-12)8-16-13(18)9-5-6-15-11(14)7-9/h3-7H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCIHUQJPRDFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(S1)CNC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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